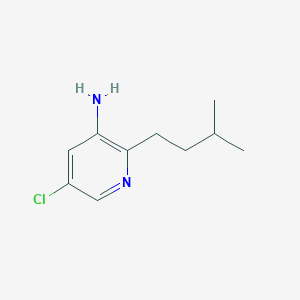

5-Chloro-2-(3-methylbutyl)pyridin-3-amine

Description

5-Chloro-2-(3-methylbutyl)pyridin-3-amine is a pyridine derivative characterized by a chlorine substituent at position 5, a 3-methylbutyl group at position 2, and an amine group at position 2.

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

5-chloro-2-(3-methylbutyl)pyridin-3-amine |

InChI |

InChI=1S/C10H15ClN2/c1-7(2)3-4-10-9(12)5-8(11)6-13-10/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

FHYUWMUGQHXAHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=C(C=C(C=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methylbutyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles like sodium azide (NaN3) and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-Chloro-2-(3-methylbutyl)pyridin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 3-methylbutyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 3-Chloropyridin-2-amine) .

- Halogen Effects: Chlorine at C5 (target compound) vs.

- Core Heterocycle : Pyridine vs. pyrazole (e.g., 5-Methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine) impacts aromaticity and metabolic stability .

Pharmacological and Physicochemical Properties

- Enzyme Inhibition: Pyridine derivatives like UDO and UDD () inhibit CYP51, suggesting the target compound may share similar interactions due to its amine and halogen groups.

- Solubility : The 3-methylbutyl group likely reduces aqueous solubility compared to unsubstituted analogues (e.g., 3-Chloropyridin-2-amine) .

Biological Activity

5-Chloro-2-(3-methylbutyl)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and pharmacokinetic properties.

Chemical Structure and Properties

5-Chloro-2-(3-methylbutyl)pyridin-3-amine belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of a chlorine atom and a branched alkyl chain significantly influences its pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | GI50 (nM) | IC50 (EGFR Inhibition) (nM) |

|---|---|---|

| 5-Chloro-2-(3-methylbutyl)pyridin-3-amine | TBD | TBD |

| Compound 3e | 38 | 68 |

| Compound 4 | 48 | 74 |

The mechanism through which 5-Chloro-2-(3-methylbutyl)pyridin-3-amine exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation. Specifically, studies have indicated that pyridine derivatives can inhibit the activity of the epidermal growth factor receptor (EGFR), a critical player in many cancers. The binding affinity and interaction with EGFR were elucidated through molecular docking studies, revealing high binding affinity compared to standard inhibitors like erlotinib .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 5-Chloro-2-(3-methylbutyl)pyridin-3-amine. Preliminary data suggest that modifications to the compound's structure can enhance its stability and bioavailability. For example, introducing fluorine atoms has been shown to improve metabolic stability in similar compounds .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to 5-Chloro-2-(3-methylbutyl)pyridin-3-amine exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of pyridine derivatives. Results indicated promising antitumor activity with manageable toxicity levels, suggesting potential for clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.